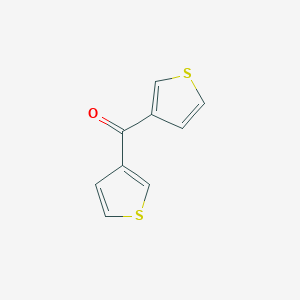

Di(thiophen-3-yl)methanone

描述

Significance of Thiophene-Based Ketones in Organic Chemistry and Materials Science

Thiophene-based ketones constitute an important class of heterocyclic compounds that have garnered considerable attention in both organic chemistry and materials science. The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-known bioisostere for the benzene (B151609) ring. chem-soc.si This means that the replacement of a benzene ring with a thiophene ring in a biologically active compound can often be done without a loss of activity, sometimes leading to improved pharmacological properties. chem-soc.si This principle has been a cornerstone in drug design and development.

In the realm of materials science, the inherent electronic properties of the thiophene ring make it a crucial component in the development of organic electronic materials. Thiophene derivatives are integral to the creation of efficient light-emitting materials for organic light-emitting diodes (OLEDs), semiconducting materials for organic field-effect transistors (OFETs), and materials for organic photovoltaics (OPVs) that enhance solar energy conversion. rsc.orgspringernature.com The introduction of a ketone functionality to the thiophene scaffold provides a site for further chemical modification, allowing for the fine-tuning of the electronic and optical properties of the resulting materials. researchgate.net For instance, the performance of air-stable thieno[2,3-b]thiophene (B1266192) organic field-effect transistors can be enhanced through strategic alkyl chain engineering. rsc.org Research has shown that dimeric to polymeric thiophene compounds have wide applications in electronic devices such as organic field-effect transistors, organic light-emitting diodes, and organic solar cells. springernature.com

The synthesis of thiophene-based ketones and their subsequent functionalization are key areas of research. Various synthetic methodologies have been developed to access these compounds, often serving as precursors for more complex molecular architectures. chem-soc.si The reactivity of the ketone group allows for a range of chemical transformations, enabling the construction of diverse molecular libraries for screening in drug discovery and for the development of novel materials with tailored properties.

Research Trajectories of Di(thiophen-3-yl)methanone as a Key Molecular Scaffold

This compound, with its two reactive thiophene rings and a central carbonyl group, serves as a pivotal molecular scaffold for the synthesis of more elaborate chemical structures. Research has demonstrated its utility as a starting material for creating a variety of functionalized molecules with potential applications in medicinal chemistry and materials science.

One significant research trajectory involves the use of this compound in the synthesis of complex heterocyclic systems. For example, it has been used as a precursor in the preparation of thieno[3,2-b]thiophene (B52689) derivatives, which are important materials for organic electronic and optoelectronic applications. rsc.orguni-muenchen.de The functionalization of the thiophene rings in this compound allows for the construction of extended π-conjugated systems, which are essential for charge transport in organic semiconductors. nih.gov

In the field of drug discovery, derivatives of this compound have been explored for their potential biological activities. For instance, (2-aminothiophen-3-yl)(phenyl)methanones, which share a similar structural motif, have been identified as positive allosteric modulators of the A1 adenosine (B11128) receptor, highlighting the potential of this scaffold in developing therapeutics for neurological disorders. acs.org Furthermore, research into thiophene derivatives has shown their potential as potent, orally bioavailable, and blood-brain barrier-permeable inhibitors for viruses like Ebola. acs.org The synthesis of novel aryl (4-aryl-1H-pyrrol-3-yl) (thiophen-2-yl) methanone (B1245722) derivatives has also been explored for their anti-inflammatory and anti-ulcer activities. researchgate.net

The chemical reactivity of this compound also allows for its conversion into other functional groups, further expanding its utility as a molecular scaffold. For example, it can be reduced to form di(thiophen-3-yl)methanol, which can then be used in further synthetic transformations. chemsrc.com The ability to selectively functionalize the thiophene rings and the carbonyl group provides chemists with a versatile platform to design and synthesize a wide range of novel compounds with specific, targeted properties.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26453-81-6 | chemsrc.comstenutz.eusigmaaldrich.com |

| Molecular Formula | C₉H₆OS₂ | stenutz.eu |

| Molecular Weight | 194.27 g/mol | stenutz.eusigmaaldrich.com |

| Melting Point | 83-88 °C | sigmaaldrich.comlookchem.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | RMMZGPSYPUIIRO-UHFFFAOYSA-N | stenutz.eusigmaaldrich.com |

| SMILES | O=C(c1ccsc1)c2ccsc2 | stenutz.eusigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

di(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS2/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMZGPSYPUIIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341540 | |

| Record name | Di(3-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26453-81-6 | |

| Record name | Di(3-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26453-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Di Thiophen 3 Yl Methanone and Its Derivatives

Direct Synthetic Routes to Di(thiophen-3-yl)methanone

The most direct and classical method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of a thiophene (B33073) ring with a suitable acylating agent. To synthesize the symmetrical this compound, one equivalent of an acylating agent like phosgene (B1210022) (COCl₂) or its equivalent can be reacted with two equivalents of thiophene. Alternatively, and more commonly, thiophene can be reacted with 3-thenoyl chloride, which introduces the second thiophene ring and the ketone functionality simultaneously.

The reaction is promoted by a Lewis acid catalyst, which activates the acylating agent, making it more electrophilic. The choice of catalyst and reaction conditions is crucial to manage the reactivity of the thiophene ring and avoid polysubstitution or degradation.

General Reaction Scheme:

or

While this method is direct, controlling regioselectivity to obtain the 3,3'-isomer can be challenging due to the high reactivity of the α-positions (2- and 5-positions) of the thiophene ring.

| Catalyst | Typical Solvent | General Conditions |

| Aluminum chloride (AlCl₃) | Dichloromethane (DCM), Carbon disulfide (CS₂) | Low temperature (0 °C to RT) |

| Tin(IV) chloride (SnCl₄) | Dichloromethane (DCM) | 0 °C to RT |

| Iron(III) chloride (FeCl₃) | Nitrobenzene, DCM | RT to moderate heating |

Transition Metal-Catalyzed Coupling Reactions for Thiophene-Substituted Ketones

Modern synthetic organic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, providing alternative and often more selective routes to thiophene-substituted ketones.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. To synthesize this compound, a plausible strategy involves the coupling of a thiophen-3-ylboronic acid with a 3-thenoyl halide (e.g., chloride or bromide). This approach is a type of acyl-Suzuki coupling.

A related, powerful variant is the carbonylative Suzuki-Miyaura coupling. This three-component reaction involves an aryl halide, an arylboronic acid, and carbon monoxide. In this case, 3-halothiophene could be coupled with thiophen-3-ylboronic acid in the presence of a palladium catalyst under a carbon monoxide atmosphere to yield the target ketone. This method builds the ketone bridge during the coupling step. nih.govrsc.org

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(dppf)Cl₂] |

| Ligand | Triphenylphosphine (PPh₃), RuPhos, SPhos |

| Base | K₂CO₃, Na₂CO₃, CsF, K₃PO₄ |

| Solvent | Toluene, Dimethoxyethane (DME), Tetrahydrofuran (THF), Water mixtures |

Stille Coupling Approaches in Thiophene Ketone Synthesis

The Stille coupling reaction involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide or triflate. wikipedia.org This method is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.orgresearchgate.net For the synthesis of this compound, a 3-halothiophene (or triflate) can be coupled with a 3-(trialkylstannyl)thiophene in the presence of a palladium catalyst and a carbon monoxide source (carbonylative Stille coupling). wikipedia.org Alternatively, a direct coupling can be performed between 3-thenoyl chloride and a 3-(trialkylstannyl)thiophene. wikipedia.org

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |

| Ligand | Triphenylphosphine (PPh₃), Tri(2-furyl)phosphine (TFP) |

| Stannane | 3-(Tributylstannyl)thiophene, 3-(Trimethylstannyl)thiophene |

| Solvent | Toluene, THF, Dioxane |

Palladium-Catalyzed Carbonylative Homocoupling Methods

A highly efficient strategy for synthesizing symmetrical diaryl ketones is the palladium-catalyzed carbonylative homocoupling of aryl halides. researchgate.netscielo.br This reaction involves the coupling of two molecules of an aryl halide with one molecule of carbon monoxide to form a ketone, with the formal reduction of the palladium catalyst which is then reoxidized in the catalytic cycle. Research has shown that 2-iodothiophene (B115884) can be used as a substrate for this type of transformation, suggesting its applicability to the 3-iodo or 3-bromothiophene (B43185) for the synthesis of this compound. scielo.br The carbon monoxide can be supplied as a gas or generated in situ from a CO surrogate like molybdenum hexacarbonyl (Mo(CO)₆) or cobalt(II) carbonyl (Co₂(CO)₈). researchgate.net

| Component | Examples |

| Substrate | 3-Iodothiophene, 3-Bromothiophene |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) |

| CO Source | CO gas, Mo(CO)₆, Co₂(CO)₈ |

| Solvent | PEG-400, Anisole, Toluene |

| Base | K₂CO₃, Et₃N |

Targeted Functionalization and Derivatization Techniques

Once this compound is synthesized, its thiophene rings can be further functionalized to create a variety of derivatives. The directing effects of the ketone group and the inherent reactivity of the thiophene ring are the key factors governing the outcome of these reactions.

Regioselective Electrophilic Aromatic Substitution on Thiophene Rings

The carbonyl group of the ketone is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack. In benzene (B151609) chemistry, such groups are typically meta-directors. However, in thiophene chemistry, the situation is more complex. The α-positions (2 and 5) of the thiophene ring are inherently much more reactive towards electrophiles than the β-positions (3 and 4).

In this compound, the ketone is attached at a β-position (C3). This deactivates the entire ring system, but the powerful intrinsic reactivity of the α-positions often overrides the deactivating effect. The positive charge of the sigma-complex (Wheland intermediate) formed during electrophilic attack is better stabilized when the attack occurs at the C2 or C5 position. Therefore, electrophilic substitution on this compound is expected to occur preferentially at the 2- and 2'-positions, which are ortho to the ketone group. Studies on the acylation of 3-acetylthiophene (B72516) have shown that substitution occurs selectively at the 2-position.

| Reaction | Reagents | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | Bis(2-bromo-thiophen-3-yl)methanone |

| Iodination | N-Iodosuccinimide (NIS) | Bis(2-iodo-thiophen-3-yl)methanone |

| Nitration | HNO₃ / H₂SO₄ | Bis(2-nitro-thiophen-3-yl)methanone |

| Sulfonation | Fuming H₂SO₄ | This compound-2,2'-disulfonic acid |

Nucleophilic Addition Reactions and Subsequent Transformations

The synthesis of this compound and its immediate precursors often involves nucleophilic addition to a carbonyl or equivalent functional group. A key example is the synthesis of the corresponding secondary alcohol, di(3-thienyl)methanol, which can then be oxidized to the target ketone.

One documented method involves the reaction of 3-bromothiophene with n-butyllithium at low temperatures (-78 °C) to generate the highly reactive nucleophile, 3-lithiothiophene. This organolithium reagent subsequently undergoes a nucleophilic addition to an ester, such as ethyl formate. mdpi.com The reaction mixture is then hydrolyzed with an acid to yield di(3-thienyl)methanol. mdpi.com This alcohol serves as a direct precursor to this compound through a standard oxidation step.

Furthermore, this intermediate alcohol can undergo subsequent transformations. For instance, treatment of di(3-thienyl)methanol with chlorotrimethylsilane (B32843) and sodium iodide in acetonitrile (B52724) facilitates its reduction to di(3-thienyl)methane. mdpi.com These transformations highlight the utility of the carbonyl group (or its precursor) in this compound as a handle for further molecular elaboration through nucleophilic addition and subsequent reactions.

Table 1: Synthesis of Di(3-thienyl)methanol via Nucleophilic Addition

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromothiophene | Ethyl formate | 1) n-Butyllithium, THF, -78°C 2) 10% aq. HCl | Di(3-thienyl)methanol | 88% | researchgate.net |

Formation of Spiro and Fused Heterocyclic Analogues

The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for the synthesis of complex spiro and fused heterocyclic systems. Spiro compounds, which feature two rings connected by a single common atom, are of significant interest in medicinal chemistry and materials science. semanticscholar.org

A prominent strategy for creating spiro analogues from diaryl ketones is through a double intramolecular electrophilic aromatic substitution (EAS) reaction. acs.orgnih.gov This transformation is typically promoted by strong acids, such as methanesulfonic acid, which protonate the carbonyl oxygen, thereby enhancing the electrophilicity of the central carbon atom. This facilitates the sequential attack of the two flanking aryl (or heteroaryl) rings onto the carbonyl carbon, leading to the formation of a spiro center. nih.gov While this method has been successfully applied to various bis-aryl ketones to create spirobifluorene analogues, its application to full thiophenic systems like bis(2-bromo-5-methylthiophen-3-yl)methanone has been specifically targeted to create heterocyclic spiro compounds. acs.org The use of dilute conditions is often necessary to prevent undesirable intermolecular oligomerization reactions, especially when the terminal positions of the thiophene rings are unsubstituted. acs.org

Another powerful method for constructing spiro heterocycles is the [3+2] cycloaddition reaction. This approach involves the in situ generation of a dipole, such as an azomethine ylide (from the reaction of an isatin (B1672199) and a secondary amino acid like L-proline or sarcosine), which then reacts with a suitable dipolarophile. acs.org While not starting from this compound itself, this methodology is widely used to create spirooxindole derivatives from chalcones (α,β-unsaturated ketones), demonstrating a versatile pathway for fusing heterocyclic rings onto a spiro center that could be adapted for thiophene-containing systems. acs.org

Table 2: Representative Strategies for Spiro-Heterocycle Synthesis

| Starting Ketone Type | Reaction Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Bis-aryl/heteroaryl ketones | Double Intramolecular EAS | Methanesulfonic acid (MsOH) | Spirobifluorene Analogues | acs.orgnih.gov |

| α,β-Unsaturated Ketones (Chalcones) | [3+2] Cycloaddition | Isatin, L-proline or Sarcosine, Ethanol, Reflux | Spirooxindole-pyrrolidines | acs.org |

Gewald Reaction Derivatives and Related Thioketone Syntheses

The Gewald reaction is a classic and highly efficient multicomponent reaction for the synthesis of 2-aminothiophenes. thieme-connect.comthieme-connect.comarkat-usa.org This reaction is particularly relevant to the synthesis of derivatives structurally related to this compound, specifically (2-aminothiophen-3-yl)methanones. These compounds are valuable as they incorporate both the thiophene and ketone moieties present in the parent structure, with the addition of a versatile amino group at the C2 position.

The standard Gewald reaction involves the one-pot condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) nitrile like malononitrile), and elemental sulfur in the presence of a basic catalyst, such as triethylamine (B128534) or piperidine. arkat-usa.orgnih.govacs.org The reaction proceeds through an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and aromatization to form the 2-aminothiophene ring. arkat-usa.orgnih.gov A variety of substituted (2-aminothiophen-3-yl)methanones have been synthesized using this method, demonstrating its broad scope. thieme-connect.comthieme-connect.com

For example, the reaction of a cyclic ketone like cyclopentanone (B42830) with an appropriate benzoylacetonitrile (B15868) and sulfur yields (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(phenyl)methanone. thieme-connect.com This highlights the ability of the Gewald reaction to construct complex, fused thiophene systems that are analogues of this compound.

Table 3: Examples of 2-Aminothiophene Synthesis via the Gewald Reaction

| Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclopentanone | Benzoylacetonitrile | Piperidinium borate, EtOH/H₂O | (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(phenyl)methanone | 87% | thieme-connect.comthieme-connect.com |

| Cyclohexanone | (4-chlorobenzoyl)acetonitrile | Piperidinium borate, EtOH/H₂O | (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone | 89% | thieme-connect.com |

| Various Ketones | Ethyl cyanoacetate, Amine | Triethylamine, Water | 2-Aminothiophene-3-carboxamide derivatives | N/A | arkat-usa.org |

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and expanding their synthetic utility.

In the case of spirocycle formation via double intramolecular electrophilic aromatic substitution (EAS), the mechanism is initiated by the protonation of the carbonyl oxygen by a strong acid. nih.gov This significantly increases the electrophilic character of the central carbonyl carbon. The subsequent steps involve the nucleophilic attack of one of the thiophene rings on this activated carbon to form a carbinol intermediate. acs.orgnih.gov A second intramolecular cyclization, followed by dehydration, ultimately yields the spiro compound. acs.org

For the Gewald reaction, a generally accepted mechanism begins with a base-catalyzed Knoevenagel condensation between the starting ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. nih.govacs.org The subsequent steps involve the Michael addition of a sulfur species to the double bond, followed by intramolecular cyclization where the nitrile group is attacked. Tautomerization and oxidation (aromatization) then lead to the final 2-aminothiophene product. However, the precise mechanism of the cyclization involving elemental sulfur is complex and sometimes described as unelucidated. acs.org

More intricate mechanistic studies in thiophene chemistry reveal the potential for complex and unexpected pathways. For example, investigations into the generation of hetarynes, such as 2-thiophyne, from precursors like 2-(trimethylsilyl)thiophen-3-yl triflate have been conducted. While the reaction of this precursor under aryne-forming conditions yielded the expected trapping product, detailed experimental and computational studies ruled out the formation of the hetaryne. acs.org Instead, an unprecedented mechanism involving the generation of an intermediate ketocarbene, which undergoes subsequent reactions and thermal rearrangements, was proposed. acs.org Such studies underscore the complexity and richness of thiophene reactivity and the importance of detailed mechanistic investigations to accurately describe these transformation pathways.

Advanced Structural Characterization and Supramolecular Analysis of Di Thiophen 3 Yl Methanone

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been an indispensable tool in elucidating the three-dimensional structure of di(thiophen-3-yl)methanone, revealing details about its conformational properties and the existence of multiple crystalline forms.

Polymorphism and Crystalline Phase Transitions

This compound is known to exhibit polymorphism, meaning it can crystallize into different solid-state forms with distinct molecular arrangements. nih.goviucr.org At least three polymorphs have been identified. Two of these polymorphs crystallize in the monoclinic space groups P2₁/c and P2₁/n, with four molecules per unit cell (Z=4). nih.goviucr.org In these forms, the molecules display slight conformational differences, and one of the thiophene (B33073) rings is disordered over two positions. nih.goviucr.org

A more recent study reported a new polymorph that crystallizes in the orthorhombic space group Pbcn, also with four molecules in the unit cell. nih.goviucr.orgiucr.org This polymorph is distinguished from the others by its unique molecular assembly. nih.gov The variation in melting points observed in different studies—353 K versus 345–346 K—further points to the existence of these different polymorphic structures. iucr.org The specific solvent used for crystallization can influence which polymorph is obtained, although this information was not available in all earlier reports. nih.gov

Table 1: Crystallographic Data for a Polymorph of this compound iucr.org

| Parameter | Value |

| Chemical Formula | C₉H₆OS₂ |

| Molecular Weight | 194.26 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 3.9464 (2) |

| b (Å) | 11.5015 (5) |

| c (Å) | 19.2970 (9) |

| V (ų) | 875.88 (7) |

| Z | 4 |

| Dₓ (Mg m⁻³) | 1.473 |

Molecular Conformation, Torsion Angles, and Planarity Analysis

In the orthorhombic polymorph, the this compound molecule possesses a twofold symmetry axis. iucr.org The thiophene rings are perfectly planar and are twisted with respect to each other. nih.goviucr.orgiucr.org This twisting is a result of steric hindrance between hydrogen atoms on the adjacent thiophene rings. nih.goviucr.org

The conformation of the molecule is described as S,O-trans/S,O-trans, where the sulfur atom of each thiophene ring is on the opposite side with respect to the carbonyl oxygen. iucr.org This conformation has been predicted to be the more stable form for the compound. iucr.org The torsion angle defined by the atomic sequence O1—C5—C3—C4 is -155.2(3)°, which corresponds to an interplanar angle of 42.3(1)° between the two thiophene rings. nih.goviucr.org

Comprehensive Analysis of Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of weak intermolecular interactions, which play a crucial role in the formation of its supramolecular architecture.

C-H⋯O Hydrogen Bonding Networks

In the crystal structures of this compound, C-H⋯O hydrogen bonds are a significant feature. nih.goviucr.org In the orthorhombic polymorph, these interactions connect the molecules into layers that extend parallel to the ab plane. nih.goviucr.org The carbonyl oxygen atom acts as a bifurcated acceptor in these hydrogen bonds. nih.gov Similarly, in the previously reported monoclinic polymorphs, C-H⋯O hydrogen bonds link the molecules into undulating sheets, with the oxygen atom also acting as a bifurcated acceptor. nih.gov

π-π Stacking Interactions

The layered structure of the orthorhombic polymorph also features π-π stacking interactions between the thiophene rings of adjacent molecules. nih.goviucr.org These interactions occur with a centroid-to-centroid distance of 3.946(2) Å and a slippage of 1.473 Å between the interacting rings. nih.goviucr.org In the stacking direction of the molecular layers, the crystal structure appears to be stabilized primarily by van der Waals forces, as no other directed non-covalent bonding is observed between consecutive layers. nih.goviucr.org

C-H⋯π Interactions and Aromatic Stacking Geometries

In the monoclinic polymorphs, the association between the undulating sheets formed by C-H⋯O hydrogen bonds is achieved through C-H⋯π contacts. nih.goviucr.org These interactions contribute to the formation of a three-dimensional supramolecular architecture. nih.goviucr.org The combination of C-H⋯O hydrogen bonds, π-π stacking, and C-H⋯π interactions highlights the complexity and richness of the intermolecular forces that govern the crystal packing of this compound.

Chalcogen Atom Interactions (e.g., S⋯π)

The thiophene moiety, a key structural component of many pharmaceuticals and functional materials, is a highly polarizable group due to its π-electron system and the presence of a sulfur atom. iucr.org This makes it a subject of interest for crystal engineering, with the potential for various non-covalent interactions, including π-stacking and C—H⋯π interactions. iucr.org Furthermore, contacts involving the sulfur chalcogen atom are crucial in dictating the supramolecular assembly. iucr.org

Advanced Spectroscopic Characterization for Conformational and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and stereochemistry of molecules. In the context of thiophene derivatives, ¹H and ¹³C NMR spectra provide definitive information on the connectivity and chemical environment of atoms. acs.orgresearchgate.net

For this compound and related structures, the chemical shifts of the thiophene ring protons and carbons are indicative of the electronic distribution within the molecule. acs.orgresearchgate.net The coupling patterns observed in ¹H NMR spectra can help in assigning the specific protons on the thiophene rings. For instance, in a related N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the thiophene ring protons were observed as multiplets and doublets in distinct regions of the spectrum, allowing for their unambiguous assignment. acs.org

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (nOe) spectroscopy, can be employed to determine the stereochemical arrangement of substituents, as demonstrated in the assignment of stereochemistry for derivatives of octahydropyrido[1,2-b] researchgate.netresearchgate.netstenutz.euthiadiazine. umich.edu While not explicitly detailed for this compound in the provided context, the application of such techniques would be invaluable in confirming the relative orientation of the two thiophene rings in solution, complementing the solid-state data from X-ray crystallography. The stereochemistry of cyclohexanol (B46403) derivatives, for example, has been successfully determined using a combination of NMR spectroscopy and quantum-chemical calculations. mdpi.com

A representative table of expected ¹H and ¹³C NMR chemical shifts for a thiophene moiety is provided below, based on data from similar compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene H (α to S) | ~7.3-7.8 | ~125-128 |

| Thiophene H (β to S) | ~7.0-7.3 | ~127-135 |

| Carbonyl C | - | ~194 |

| Note: These are approximate ranges and can vary based on substitution and solvent. |

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is an essential technique for identifying the functional groups present in a molecule. tanta.edu.egcore.ac.uk Each functional group exhibits characteristic absorption bands at specific frequencies, providing a molecular "fingerprint". specac.com

In this compound, the most prominent and easily identifiable peak in the IR spectrum is due to the stretching vibration of the carbonyl group (C=O). This typically appears as a strong, sharp absorption in the region of 1630-1820 cm⁻¹. core.ac.uk For a similar compound, (3,4-Dimethylphenyl)(thiophen-2-yl)methanone, the carbonyl group is a central structural feature. The exact position of the C=O stretching band can provide insights into the electronic environment, such as conjugation with the adjacent thiophene rings.

The IR spectrum will also display absorption bands corresponding to the C-H and C=C stretching vibrations of the thiophene rings. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the C=C stretching vibrations are found in the 1400-1600 cm⁻¹ region. researchgate.net The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks that are unique to the molecule as a whole. specac.com

Analysis of the vibrational spectra of related thiophene derivatives has been used to confirm their structures, with characteristic peaks for C-H, C=C, and other functional groups being assigned. researchgate.netresearchgate.net The table below summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | ~1715 | Strong, Sharp |

| Aromatic C-H | Stretching | >3000 | Medium to Weak |

| Aromatic C=C | Stretching | ~1400-1600 | Medium to Weak |

| C-S | Stretching | ~600-800 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Hirshfeld Surface and Fingerprint Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netscirp.org By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contacts can be identified. najah.edu The corresponding two-dimensional fingerprint plots provide a quantitative summary of these interactions, breaking them down by the atom pairs involved and their relative contributions to the total Hirshfeld surface area. researchgate.netnajah.edu

This methodology has been successfully applied to various thiophene-containing compounds to understand their packing patterns. researchgate.netnajah.eduiucr.org For instance, in the analysis of (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone, Hirshfeld analysis revealed the presence of C-H···O intermolecular hydrogen bonds and quantified the contributions of various contacts, such as O···H/H···O, to the total surface area. researchgate.net Similarly, for other thiophene derivatives, fingerprint plots have been used to delineate the percentages of Cl···H, C···C, Cl···S, and H···H contacts, providing a detailed picture of the supramolecular architecture. najah.eduiucr.org

For this compound, a Hirshfeld surface analysis would be expected to highlight the C—H⋯O hydrogen bonds identified in its crystal structure. iucr.org The fingerprint plot would likely show distinct spikes corresponding to these interactions. Additionally, it would quantify the contributions from other, weaker interactions, such as H···H, C···H, and potentially S···H or S···C contacts, which collectively stabilize the crystal packing. acs.org The analysis of a related compound, (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone, also utilized fingerprint plots to investigate S···S contacts. researchgate.net

A hypothetical breakdown of intermolecular contacts for this compound based on analyses of similar structures is presented in the table below.

| Intermolecular Contact | Typical Percentage Contribution to Hirshfeld Surface |

| H···H | 20-40% |

| C···H / H···C | 15-25% |

| O···H / H···O | 10-20% |

| S···H / H···S | 5-15% |

| C···C | 5-15% |

| S···S / S···C | <10% |

| Note: These percentages are illustrative and would need to be calculated from the specific crystallographic data of this compound. |

Computational and Theoretical Investigations of Di Thiophen 3 Yl Methanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of thiophene-based compounds, including di(thiophen-3-yl)methanone. lookchem.com DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and spectroscopic parameters.

Geometry Optimization and Conformational Energy Landscapes

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as geometry optimization. researchgate.net This process identifies the lowest energy conformation of the molecule. For related thiophene (B33073) derivatives, DFT has been used to calculate optimized structures, revealing details about bond lengths and angles which are often in close agreement with experimental data. researchgate.netresearchgate.net

Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their corresponding energies, is crucial for understanding the flexibility and behavior of this compound. tau.ac.il The relative energies of different conformers, such as rotational isomers, determine the molecule's preferred shape and can influence its reactivity and interactions with other molecules. tau.ac.il For instance, in similar bis-aryl ketones, DFT calculations have revealed high dihedral angles between vicinal heterocycles in structures that undergo intramolecular cyclization. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of this compound are central to its chemical behavior and potential applications. DFT calculations provide valuable information about the distribution of electrons within the molecule through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. For a series of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 3.44–4.65 eV, indicating their relative stabilities. mdpi.com The spatial distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to be involved in electron transfer processes. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophene Sulfonamide Derivative 3 | Data not available | Data not available | 4.65 |

| Thiophene Sulfonamide Derivative 7 | Data not available | Data not available | 3.44 |

| This compound | Data not available | Data not available | Data not available |

Note: Data for specific thiophene sulfonamide derivatives are provided for illustrative purposes to highlight the typical range of HOMO-LUMO energy gaps in related compounds. mdpi.com Data for this compound is not explicitly available in the provided search results.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can predict various spectroscopic parameters, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical predictions can be compared with experimental spectra to validate the calculated structure and provide a more detailed interpretation of the experimental data. researchgate.netresearchgate.net For example, in studies of other thiophene derivatives, calculated vibrational frequencies and NMR chemical shifts have shown good agreement with experimental FT-IR and NMR data. researchgate.netresearchgate.net This correlation allows for the confident assignment of spectral features to specific molecular vibrations and atomic environments. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics

While DFT provides static pictures of molecular conformations, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net MD simulations track the movements of atoms and molecules, providing insights into conformational changes, flexibility, and interactions with the surrounding environment. researchgate.netnih.gov

For complex biological systems, MD simulations have been used to investigate large-scale conformational changes, such as the opening and closing of protein domains. nih.gov In the context of this compound, MD simulations could be used to explore its conformational landscape in different solvents or to study its interactions with other molecules, revealing dynamic processes that are not accessible through static calculations alone. elifesciences.org These simulations can help in understanding how the molecule behaves in a realistic environment, which is crucial for predicting its properties and function. researchgate.net

Quantum Chemical Topology Approaches (e.g., QTAIM, ADCH) for Bonding and Non-Covalent Interactions

Quantum Chemical Topology (QCT) methods provide a framework for analyzing the electron density of a molecule to understand its chemical bonding and non-covalent interactions. elsevier.comdokumen.pub The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent QCT method that partitions the electron density to define atoms within a molecule and characterize the bonds between them. mdpi.com

QTAIM and other related methods like the Non-Covalent Interaction (NCI) index and Atomic Dipole Moment Corrected Hirshfeld (ADCH) charges can be used to identify and characterize weak interactions, such as hydrogen bonds and van der Waals forces, which play a crucial role in determining the structure and stability of molecular systems. researchgate.net For various thiophene derivatives, these methods have been applied to understand both covalent and non-covalent interactions within the molecular system. researchgate.net

Reactivity Descriptors and Reaction Pathway Prediction Tools

Computational chemistry offers a range of tools to predict the reactivity of molecules and the pathways of chemical reactions. semanticscholar.org Reactivity descriptors, derived from DFT calculations, such as ionization potential, electron affinity, chemical hardness, and the electrophilicity index, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors help in understanding how a molecule will behave in a chemical reaction. nih.govresearchgate.net

Furthermore, computational tools can be used to predict the most likely pathways for chemical reactions involving this compound. acs.org This can involve mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the reaction mechanism. acs.org For instance, in the study of related compounds, reactivity indices have been used to interpret experimental observations and to predict the feasibility of certain synthetic routes. nih.gov

Energy Framework Analysis for Supramolecular Interactions

Computational and theoretical investigations into the supramolecular architecture of this compound provide significant insights into the non-covalent interactions that govern its crystal packing. Energy framework analysis is a powerful computational tool that quantifies the strength of these interactions, offering a detailed understanding of the forces at play in the solid state. This analysis involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster, typically using quantum chemical methods. The total interaction energy is decomposed into its constituent electrostatic, polarization, dispersion, and exchange-repulsion components, providing a nuanced view of the supramolecular framework.

In the case of this compound, crystallographic studies have revealed the presence of specific intermolecular interactions that are crucial for the stability of its crystal lattice. nih.goviucr.org A new polymorph of this compound crystallizes in the orthorhombic space group Pbcn, with the molecule adopting an S,O-trans/S,O-trans conformation. nih.goviucr.org The thiophene rings in this structure are perfectly planar. nih.goviucr.org

The supramolecular structure is characterized by C—H⋯O hydrogen bonds, which connect the molecules into layers parallel to the ab plane. nih.goviucr.org Within these layers, the oxygen atom of the carbonyl group acts as a bifurcated acceptor for these hydrogen bonds. nih.goviucr.org Additionally, the crystal structure is stabilized by π–π stacking interactions between the thiophene rings of adjacent molecules, with a reported centroid-to-centroid distance of 3.946 (2) Å and a slippage of 1.473 Å. nih.gov The interactions between consecutive layers are primarily governed by van der Waals forces. nih.gov

Energy framework calculations, often performed using software like CrystalExplorer, allow for the visualization and quantification of the energetic topology of these interactions. acs.orgiucr.org The total interaction energy (E_total) is the sum of the electrostatic (E_elec), polarization (E_pol), dispersion (E_disp), and exchange-repulsion (E_rep) energies. iucr.org While specific energy framework calculations for this compound are not extensively reported in the literature reviewed, the principles of this analysis can be applied to understand its crystal packing.

A hypothetical breakdown of the interaction energies for a pair of interacting this compound molecules, based on typical findings for similar organic molecular crystals, is presented in the table below. This illustrates how energy framework analysis would quantify the contributions of different forces to the supramolecular assembly.

| Interaction Type | E_elec (kJ/mol) | E_pol (kJ/mol) | E_disp (kJ/mol) | E_rep (kJ/mol) | E_total (kJ/mol) |

| C—H⋯O Hydrogen Bond | -25.5 | -8.2 | -15.8 | 12.5 | -37.0 |

| π–π Stacking | -10.3 | -5.1 | -45.6 | 18.9 | -42.1 |

Note: The values in this table are illustrative and represent typical energy contributions for these types of interactions in organic molecules.

The energy frameworks can be visualized as cylindrical tubes connecting the centroids of interacting molecules, where the radius of the tube is proportional to the magnitude of the interaction energy. This provides a clear and intuitive representation of the most significant interactions within the crystal structure, highlighting the pathways of mechanical and electronic coupling. For this compound, such a visualization would likely show strong connections within the hydrogen-bonded and π-stacked layers, and weaker, dispersion-dominated interactions between the layers. This anisotropic interaction topology is a key determinant of the crystal's physical properties.

Structure Property Relationships in Di Thiophen 3 Yl Methanone Based Materials

Correlation Between Molecular Structure and Optoelectronic Properties

The optoelectronic properties of materials based on di(thiophen-3-yl)methanone are intrinsically linked to their molecular structure. The arrangement of the thiophene (B33073) rings and the central carbonyl group dictates the electronic and optical behavior of these compounds. Thiophene-based π-conjugated systems are known for their efficient light-harvesting capabilities and inherent charge transport characteristics, making them a focus for applications in organic solar cells. rsc.org

Theoretical studies, such as those using density functional theory (DFT), have shown that as the degree of polymerization in polythiophene increases, the LUMO energy gradually decreases while the HOMO energy increases, leading to a smaller band gap. mdpi.com This trend highlights the direct correlation between the extent of π-conjugation and the material's electronic properties. The absorption spectra of these polymers also show a shift to longer wavelengths (bathochromic shift) with an increasing number of monomer units. mdpi.com

In donor-acceptor (D-A) type molecules, where a thiophene-based unit can act as the donor, the intramolecular charge transfer from the donor to the acceptor moiety governs the luminescence properties. researchgate.net Structural modifications, such as the inclusion of different acceptor cores or substituents, can modulate this ICT and, consequently, the emission color and efficiency. researchgate.net For example, in 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, the absorption spectra exhibit ICT transitions that are sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.net

The table below summarizes the optoelectronic properties of some thiophene-based derivatives, illustrating the impact of structural modifications.

| Compound Type | Key Structural Feature | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Key Finding |

| 2,3-di(thiophen-2-yl)quinoxaline Amine Derivatives | Donor-acceptor architecture | -4.90 to -5.70 | -3.10 to -3.36 | 1.72 to 2.48 | Tunable emission from yellow to blue based on amine substituent. researchgate.net |

| Triphenylamine-Thiophene Hybrids | Peripheral electron-acceptor groups | Varies | Varies | Varies | Introduction of acceptor groups creates a tunable intramolecular charge-transfer band. acs.orgscispace.com |

| 2,3-di(hetero-2-yl)pyrido[2,3-b]pyrazine Amine Derivatives | Thiophene or furan (B31954) donors | -5.22 to -5.75 | -3.35 to -3.45 | N/A | Exhibit positive solvatochromism and aggregation-induced emission. researchgate.net |

Impact of Crystal Packing and Supramolecular Organization on Bulk Material Performance

The arrangement of molecules in the solid state, known as crystal packing or supramolecular organization, plays a critical role in determining the bulk properties of this compound-based materials. rsc.org The way individual molecules interact and stack influences properties such as charge transport, photoluminescence, and even mesomorphic behavior.

In conjugated oligomers like those based on thiophene, crystalline features are advantageous as they promote long-range order, which is beneficial for charge carrier transport. rsc.org The packing motif, whether it's a herringbone or a pi-stacking arrangement, directly affects the efficiency of charge hopping between adjacent molecules. For instance, a vertical orientation of conjugated chains on a substrate can enhance charge carrier mobility in organic field-effect transistors. acs.org

Weak intermolecular interactions, such as C-H···O, C-H···π, and S···π interactions, are crucial in directing the supramolecular assembly. nih.gov In the crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate, these weak hydrogen bonds create a laminar arrangement, which is further connected by S···π contacts. nih.gov Similarly, in terthiophene derivatives, weak hydrogen bonding can direct the self-assembly into complex supramolecular structures. mdpi.com

The supramolecular organization also has a profound effect on the photoluminescence quantum yields (PLQYs) of these materials. For example, in a series of oligothiophenes containing a central thiophene-S,S-dioxide, the PLQY in the solid state was found to be directly correlated with the packing modalities in their single crystals. thieme-connect.com This demonstrates that controlling the solid-state organization is key to optimizing the emissive properties of these materials for applications in optoelectronics.

Influence of Substituent Effects on Electronic and Optical Behavior

The electronic and optical properties of this compound and its derivatives can be precisely controlled by the introduction of various substituent groups on the thiophene rings. rsc.org These substituents can exert both electronic (inductive and resonance) and steric effects, which in turn modify the molecule's energy levels, absorption and emission characteristics, and charge transport properties. researchgate.net

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the HOMO and LUMO energy levels of the molecule. mdpi.comresearchgate.net For instance, in a study of 2,5-di(2-thienyl)pyrrole derivatives, various substituents were shown to modulate the electronic and optical properties, suggesting their potential as precursors for designing polymers for optoelectronic and sensor applications. researchgate.net Similarly, for polythiophene derivatives, the choice of substituent (e.g., -OCH3 as a strong EDG or -COOH as an EWG) can be used to tune the material's properties. mdpi.com

In the context of donor-acceptor systems, the strength of the electron-donating or electron-withdrawing substituents plays a crucial role in the intramolecular charge transfer (ICT) process. rsc.org For diketopyrrolopyrrole (DPP) dyes bearing benzofuran (B130515) moieties, the presence of strong electron-donating substituents leads to a significant bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted analogues. rsc.org This highlights the ability to tune the color of these materials by carefully selecting the substituents.

The position of the substituent on the thiophene ring is also a critical factor. mdpi.com Steric effects can influence the planarity of the molecule, which in turn affects the extent of π-conjugation and, consequently, the electronic and optical properties. rsc.org For example, the presence of a methyl group adjacent to a cyano functionality in the synthesis of DPPs was found to only slightly decrease the reaction yield, indicating a tolerance for some steric hindrance. rsc.org

The table below provides examples of how different substituents affect the optical properties of thiophene-based compounds.

| Compound Class | Substituent Type | Effect on Absorption (λmax) | Effect on Emission (Φfl) | Reference |

| Diketopyrrolopyrrole-benzofuran dyes | Strong electron-donating groups | Bathochromic shift | - | rsc.org |

| 3-substituted indoles | Electron-withdrawing groups | Varies | Varies | rsc.org |

| 3,7-disubstituted phenothiazines | Various aryl groups | Longest wavelength bands between 330-373 nm | - | mdpi.com |

Mesomorphic Behavior and Liquid Crystalline Properties in Thiophene Derivatives

Certain thiophene derivatives exhibit mesomorphic behavior, meaning they can form liquid crystalline phases under specific temperature conditions. This property is highly dependent on the molecular structure, including the nature of the thiophene core, the terminal groups, and the length of any flexible spacers. tandfonline.com

For instance, a study on thiophene-based cholesteryl derivatives revealed that they display a homeotropic liquid-crystalline phase sequence of crystal → smectic A → cholesteric → isotropic. tandfonline.com In contrast, a related ferrocenyl derivative was found to be nonmesomorphic, highlighting the significant influence of the terminal group on the liquid crystalline properties. tandfonline.com

The introduction of a 3-hexyl-2,5-disubstituted thiophene central ring in bent-core derivatives has been shown to induce mesomorphic behavior. mdpi.comresearchgate.net The rigidity of the side substitution groups on the thiophene ring plays a crucial role in the formation of liquid crystal phases. mdpi.comresearchgate.net By doping these thiophene-based bent-core molecules with a chiral compound, it is possible to achieve a blue phase, which is a type of liquid crystal phase with a cubic structure. mdpi.comresearchgate.net

Homologous series of thiophene-based compounds, where the length of a terminal alkoxy chain is varied, have been synthesized to study the structure-property relationships of their mesomorphic behavior. researchgate.net In one such series, derivatives with shorter alkoxy chains exhibited an enantiotropic nematic phase, while those with longer chains (n=16 and 18) showed both smectic A and nematic phases. researchgate.net This demonstrates that the length of the flexible chain can significantly influence the type and stability of the mesophase.

The table below summarizes the mesomorphic properties of some thiophene derivatives.

| Thiophene Derivative Type | Key Structural Feature | Mesophase(s) Observed | Reference |

| Cholesteryl-based | Cholesteryl terminal group | Smectic A, Cholesteric | tandfonline.com |

| Bent-core | 3-hexyl-2,5-disubstituted thiophene | Nematic, Blue Phase (with chiral dopant) | mdpi.comresearchgate.net |

| Homologous series | Varying length of terminal alkoxy chain | Nematic, Smectic A | researchgate.net |

| 1,3,4-Thiadiazole-based | Central 1,3,4-thiadiazole (B1197879) unit | Smectic C, Smectic A | scientific.net |

Charge Transport Characteristics and Molecular Order in Conjugated Systems

The efficiency of charge transport in conjugated systems based on this compound is fundamentally linked to the degree of molecular order and the electronic coupling between adjacent molecules. rsc.org Thiophene-based oligomers are particularly interesting in this regard due to their well-defined molecular structures and tendency to form crystalline domains, which can facilitate long-range order and improve charge carrier transport. rsc.org

The mobility of charge carriers (both holes and electrons) is a key parameter in determining the performance of organic electronic devices. In a theoretical study of thienocoronene derivatives, it was found that the number and orientation of fused thiophene rings had a significant impact on the charge carrier mobility. scielo.br For example, a derivative with a single thiophene ring exhibited the highest hole and electron mobilities, suggesting its potential as an n-type organic semiconductor material. scielo.br

The molecular orientation with respect to the substrate is also a critical factor. For organic field-effect transistors, a vertical orientation of the conjugated chains is desirable as it enhances charge carrier mobility. acs.org However, for applications like organic solar cells, this orientation can be detrimental as it reduces light absorption and charge transport across the device. acs.org

Intramolecular charge transfer (ICT) can also influence charge transport properties. In hybrid triphenylamine-thiophene systems, the creation of an ICT state by introducing electron-acceptor groups has been shown to improve the performance of solar cells. acs.orgscispace.com This is attributed to both an increase in the open-circuit voltage and an extension of the spectral response. acs.org

The energy levels of the HOMO and LUMO are crucial for efficient charge injection and transport. In a study of isomeric derivatives of triphenylamine (B166846) and dibenzothiophen-2-yl(phenyl)methanone, significant differences in hole mobility were observed depending on the substitution pattern on the central benzene (B151609) ring. ktu.edu This was attributed to variations in the electronic structure and molecular packing of the isomers. ktu.edu

The table below presents some charge transport characteristics of thiophene-based systems.

| System | Key Feature | Hole Mobility (μh) | Electron Mobility (μe) | Key Finding |

| Thienocoronene Derivatives | Varying number of fused thiophene rings | Varies | Varies | One thiophene ring resulted in the highest mobilities. scielo.br |

| Isomeric Triphenylamine-Dibenzothiophen-2-yl(phenyl)methanone Derivatives | Different substitution patterns | ~1x10^-3 to ~1x10^-5 cm²/Vs | - | Hole mobility is highly dependent on the isomer's structure. ktu.edu |

Applications of Di Thiophen 3 Yl Methanone in Advanced Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of Di(thiophen-3-yl)methanone and its structural analogues are investigated for their charge transport properties. The core structure is analogous to benzophenone (B1666685), a well-known building block for host materials and emitters in OLEDs. mdpi.com The electron-accepting ketone group combined with the hole-transporting tendency of the thiophene (B33073) rings suggests potential for ambipolar characteristics or use as a specific electron-transporting or host material.

For instance, related thiophene derivatives have demonstrated excellent charge transport properties suitable for OLED applications. The design of donor-acceptor (D-A) molecules is a key strategy in developing efficient OLED emitters. mdpi.com In this context, the this compound core can act as an acceptor moiety. By attaching suitable donor groups to the thiophene rings, it is possible to engineer molecules with tailored emission properties, including thermally activated delayed fluorescence (TADF), which can lead to high internal quantum efficiencies. mdpi.comresearchgate.net

Table 1: Performance of Structurally Related Emitters in OLEDs

| Emitter Type | Host Material | Max. EQE (%) | Emission Color | Reference |

|---|---|---|---|---|

| TADF Dendrimer (di(pyridin-3-yl)methanone unit) | N/A | ~20% | N/A | researchgate.net |

| Red AIEgen (di(thiophen-2-yl)benzo-thiadiazole core) | Nondoped | 3.7% | Red | acs.org |

This table presents data for compounds structurally analogous to this compound to illustrate the potential of this class of materials in OLEDs.

Organic Photovoltaic Cells and Dye-Sensitized Solar Cells (DSSCs)

The donor-π-acceptor (D-π-A) architecture is fundamental to the design of organic sensitizers for Dye-Sensitized Solar Cells (DSSCs) and donor materials for Organic Photovoltaic (OPV) cells. researchgate.netdiva-portal.org In this framework, the this compound moiety can serve as a π-conjugated bridge or part of the acceptor unit. Thiophene units are frequently used as electron spacers to connect donor and acceptor sites, facilitating intramolecular charge transfer upon photoexcitation. researchgate.netgoogle.com

The incorporation of thiophene-based structures has been shown to tune the frontier molecular orbital energy levels (HOMO/LUMO) and enhance photovoltaic performance. mdpi.com For example, DSSCs using organic dyes with thiophene spacers have achieved significant power conversion efficiencies (PCE). researchgate.netmdpi.com While specific device data for this compound itself is not prevalent, the performance of closely related thiophene-based dyes underscores its potential as a core component.

Table 2: Photovoltaic Performance of Representative Thiophene-Based Dyes in DSSCs

| Dye Structure Feature | Voc (mV) | Jsc (mA·cm−2) | Fill Factor (ff) | PCE (η) | Reference |

|---|---|---|---|---|---|

| Dithieno[3,2-b:2',3'-d]thiophene based | 693 | 15.4 | N/A | 6.57% | mdpi.com |

| Thiazole-bridged | 950 | 12.01 | 0.54 | 6.20% | mdpi.com |

| Coumarin dye with thiophene | 730 | 14.3 | 0.74 | 7.7% | researchgate.net |

This table showcases the performance of various D-π-A dyes containing thiophene units, highlighting the effectiveness of this structural motif in solar cell applications.

Organic Field-Effect Transistors (OFETs)

Thiophene-based materials are among the most studied organic semiconductors for Organic Field-Effect Transistors (OFETs) due to their excellent charge transport capabilities and environmental stability. acs.orgwiley.com The planarity and potential for π-π stacking of thiophene rings facilitate efficient intermolecular charge hopping, which is crucial for high charge carrier mobility.

Derivatives such as 9,10-di(thiophen-3-yl)anthracene have been explored as active materials in OFETs. wku.edu The introduction of the thiophen-3-yl group can influence the molecular packing and electronic properties of the semiconductor. Similarly, the extended π-system in molecules like 2,3-di-thiophen-2-yl-acrylic acid has been shown to facilitate hole transport with mobilities comparable to the benchmark polymer poly(3-hexylthiophene) (P3HT). vulcanchem.com The this compound structure, with its rigid and polarizable nature, is a candidate for designing new OFET materials, where the ketone bridge could be used to fine-tune energy levels and charge transport characteristics.

Table 3: Performance of OFETs Based on Thiophene-Containing Molecules

| Semiconductor | Deposition Method | Hole Mobility (cm2 V−1 s−1) | Ion/Ioff Ratio | Reference |

|---|---|---|---|---|

| Monoalkylated DNTT Derivative | Spin-coating | up to 1.6 | 105 | acs.org |

| 2,3-di-thiophen-2-yl-acrylic acid based | N/A | Comparable to P3HT | N/A | vulcanchem.com |

This table provides performance metrics for OFETs using various thiophene derivatives, indicating the potential of this class of compounds in transistor applications.

Development of Conductive Polymers and Polythiophene Derivatives

This compound can be used as a monomer or a comonomer in the synthesis of novel conductive polymers. The polymerization of thiophene derivatives is a common method to produce materials like polythiophenes, which are known for their electrical conductivity and electrochromic properties. researchgate.netazom.com

A particularly relevant example is the synthesis of a modified poly(3-hexyl)thiophene (P3HT) that incorporates benzophenone units. researchgate.net This was achieved by copolymerizing 3-hexylthiophene (B156222) with a thiophene monomer modified with a benzophenone group. The resulting polymer, poly(phenyl(4-(thiophen-3-yl)phenyl)methanone) (P3B), is a direct polymeric analogue of the subject compound. researchgate.net The inclusion of the ketone moiety within the polymer structure can alter the electronic properties, such as the bandgap and energy levels, and can introduce functionalities for further chemical modification or for enhancing inter-chain interactions. researchgate.netmdpi.com

Table 4: Properties of Thiophene-Based Conductive Polymers

| Polymer | Synthesis Method | Key Property | Application | Reference |

|---|---|---|---|---|

| P(TPH-co-EDOT) | Electrochemical Polymerization | Electrochromic | Electrochromic Devices | researchgate.net |

| P(TMBA-co-EDOT) | Electrochemical Polymerization | Conductivity | Conductive Films | researchgate.net |

| Poly-PhenTPy | Electrochemical Polymerization | Band Gap: 1.85 eV | Biosensors, Electron Transport | azom.com |

Supramolecular Chemistry Applications

The structure of this compound lends itself to applications in supramolecular chemistry, where non-covalent interactions are harnessed to build larger, functional architectures. thieme-connect.com

Crystal engineering studies of this compound have revealed its ability to self-assemble into highly ordered three-dimensional supramolecular structures. nih.goviucr.org The crystal packing is dictated by a combination of weak intermolecular forces. C—H⋯O hydrogen bonds, where the ketone's oxygen atom acts as a bifurcated acceptor, link the molecules into layers. nih.goviucr.org

Furthermore, these layers are stabilized by π–π stacking interactions between the thiophene rings of adjacent molecules. nih.goviucr.org The specific geometry of these interactions, including the distance and slippage between the aromatic rings, is crucial for determining the electronic properties of the bulk material. This predictable self-assembly into well-defined architectures is a key attribute for creating crystalline organic semiconductors. nih.gov

Table 5: Supramolecular Assembly Data for this compound Polymorph

| Interaction Type | Description | Geometric Parameter | Reference |

|---|---|---|---|

| Hydrogen Bonding | C—H⋯O | Connects molecules into layers parallel to the ab plane | nih.goviucr.org |

| π–π Stacking | Between thiophene rings | Centroid-to-centroid distance: 3.946 (2) Å | nih.goviucr.org |

| π–π Stacking | Between thiophene rings | Slippage: 1.473 Å | nih.goviucr.org |

The principles that guide self-assembly also enable molecular recognition and host-guest chemistry. The highly polarizable nature of the thiophene ring makes it a valuable structural unit for crystal engineering and designing molecular hosts. nih.goviucr.org While this compound itself is a relatively small molecule, it serves as a fundamental scaffold for more complex host systems.

For example, the "wheel-and-axle" class of molecular hosts, known for their ability to include guest molecules, has been constructed using larger derivatives like bis(benzo[b]thiophen-2-yl)methanone. researchgate.netresearchgate.net These hosts utilize bulky thiophene-containing groups at the ends of a central axle to create cavities for trapping guest molecules. The study of such systems provides insight into the forces governing molecular recognition, which is essential for applications in separation, sensing, and catalysis. The ability to probe these host-guest interactions using techniques like FTIR spectroscopy further expands the toolbox of supramolecular chemistry. calvin.edursc.org

Catalysis in Supramolecular Systems

A comprehensive review of scientific literature and chemical databases indicates a lack of specific documented applications or research findings for this compound as a catalyst within supramolecular systems.

The field of supramolecular catalysis is an active area of research, focusing on the design of complex, self-assembling molecular systems that can mimic the high efficiency and selectivity of natural enzymes. mdpi.comwiley-vch.de These systems often employ non-covalent interactions to create unique reaction environments. nih.gov While thiophene-based molecules are of significant interest in materials science and have been incorporated into various supramolecular architectures, such as polymers and metal-organic frameworks, there is no specific mention of this compound in a catalytic role within these constructs in the reviewed literature. researchgate.netrsc.orgthieme-connect.com

Research in this domain typically involves more complex thiophene derivatives that are functionalized to act as ligands for metal catalysts or as building blocks for photo- or electro-active assemblies. mdpi.comacs.orgmdpi.com The primary function of these supramolecular structures is to bring reactants together in a pre-organized fashion, thereby lowering the activation energy of a reaction. wiley-vch.de

Given the absence of specific research on the catalytic activity of this compound in supramolecular assemblies, no detailed research findings or data tables can be presented.

Chemical Reactivity and Transformation Mechanisms of Di Thiophen 3 Yl Methanone

Reactivity of the Central Carbonyl Group

The carbonyl group in a ketone is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. In Di(thiophen-3-yl)methanone, the reactivity of this central carbonyl group is influenced by both electronic and steric factors imparted by the two thiophen-3-yl substituents.

The thiophene (B33073) rings, being electron-rich aromatic systems, can donate electron density to the carbonyl group through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon compared to ketones bearing electron-withdrawing groups. Furthermore, the two heterocyclic rings present a degree of steric hindrance around the carbonyl carbon, which can modulate its accessibility to incoming nucleophiles. masterorganicchemistry.com Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. masterorganicchemistry.com

A common transformation involving the carbonyl group is its protection to allow for selective reactions elsewhere on the molecule. For this compound, the carbonyl group can be protected as a 1,3-dithiolane (B1216140) derivative, a reaction that underscores the accessibility of the carbonyl carbon to nucleophilic sulfur reagents. mun.cauni-muenchen.de Other fundamental reactions of the carbonyl group include its reduction to a secondary alcohol or complete removal to a methylene (B1212753) group, which are discussed in Section 7.4.

Electrophilic and Nucleophilic Reactivity of Thiophene Rings

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), often with greater reactivity than benzene (B151609). In a 3-substituted thiophene, the positions most activated towards electrophilic attack are C2 and C5. The carbonyl group in this compound acts as a deactivating group, withdrawing electron density from the thiophene rings via resonance and inductive effects. This deactivation tempers the rings' reactivity towards EAS.

Despite the deactivating nature of the ketone linker, electrophilic substitution on the thiophene rings of this compound analogs can be achieved under specific conditions. A notable example is the bromination of bis(5-methylthiophen-3-yl)methanone. Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) results in regioselective bromination at the C2 position of each ring, the position most activated by the methyl group and least deactivated by the carbonyl group. nih.govacs.org

| Reactant | Reagent | Product | Yield | Reference |

| Bis(5-methylthiophen-3-yl)methanone | NBS in DMF | Bis(2-bromo-5-methylthiophen-3-yl)methanone | - | nih.govacs.org |

| (2-Aminothiophen-3-yl) (phenyl)methanone analog | N-Iodosuccinimide | 5-Iodo substituted product | - | diva-portal.org |

Similarly, other electrophilic substitutions, such as iodination with N-iodosuccinimide, have been successfully performed on analogous thiophene ketone structures, demonstrating that the thiophene rings remain sufficiently nucleophilic for functionalization. diva-portal.org

While direct nucleophilic aromatic substitution on the thiophene ring is uncommon without strong activating groups, the halide-functionalized derivatives produced from EAS serve as versatile precursors for cross-coupling reactions. Transformations such as Stille and Suzuki couplings are used to introduce new carbon-carbon bonds at specific positions on the thiophene rings, enabling the synthesis of more complex analogs. nih.govacs.org

Ring-Forming Reactions and Heterocycle Annulation

The this compound scaffold is a valuable building block for constructing complex, polycyclic systems through ring-forming reactions. These transformations, often involving intramolecular cyclization, can lead to novel spiro compounds and fused heterocyclic architectures.

One sophisticated strategy involves a double intramolecular electrophilic aromatic substitution (EAS). In this approach, analogs of this compound, such as bis(5,5′-dimethyl-[2,2′-bithiophen]-3-yl)methanone, are synthesized and then treated with strong acid. nih.govacs.org The acid protonates the carbonyl group, enhancing the electrophilicity of the system and triggering a cascade of two intramolecular Friedel-Crafts-type reactions to form a spiro-fused ring system. acs.org The insertion of a nucleophilic heterocycle like thiophene facilitates this cyclization, allowing the reaction to proceed even at room temperature. nih.govacs.org

Another powerful method for ring construction is heterocycle annulation, where a new ring is fused onto the existing thiophene framework. Research has shown that related thiophene ketone derivatives can undergo intramolecular cyclization to generate fused thieno[3,2-b]quinolines. mdpi.com Furthermore, the thiophene ring itself can act as the diene component in an intramolecular dehydro-Diels-Alder reaction, allowing for the annulation of a benzene ring to form a benzo[b]thiophene core. organic-chemistry.org These annulation strategies highlight the versatility of the thiophene ketone motif in synthetic chemistry.

| Reaction Type | Starting Material Principle | Product Type | Key Features | Reference |

| Double Intramolecular EAS | Linked bi-thiophene ketone | Spiro-fused heterocycle | Acid-catalyzed, forms two new C-C bonds | nih.govacs.org |

| Intramolecular Dehydro-Diels-Alder | Thiophene-diene-alkyne | Benzo[b]thiophene | Thermal or microwave-assisted cycloaddition | organic-chemistry.org |

| Condensative Cyclization | (Aminophenyl)thiophene ketone | Thienoquinoline | Forms a new fused pyridine (B92270) ring | mdpi.com |

Oxidation and Reduction Pathways of this compound and its Analogs

The oxidation and reduction of this compound can occur at either the central carbonyl group or the sulfur atoms within the thiophene rings, leading to a variety of functionally transformed molecules.

Reduction Pathways

The most common reduction reactions target the carbonyl group. Using standard reducing agents, this compound can be selectively reduced. For instance, treatment with sodium borohydride (B1222165) (NaBH₄) converts the ketone into the corresponding secondary alcohol, Di(3-thienyl)methanol. A more complete reduction of the carbonyl, typically achieved through methods like the Wolff-Kishner or Clemmenceau reductions, or via a two-step process involving conversion to the alcohol followed by deoxygenation, yields Di(3-thienyl)methane. Birch reduction of thiophenes can yield dihydrothiophene derivatives. thieme-connect.de

| Parent Compound | Reaction | Product | Reference |

| This compound | Carbonyl Reduction (e.g., NaBH₄) | Di(3-thienyl)methanol | |

| This compound | Carbonyl Deoxygenation | Di(3-thienyl)methane | |

| Thiophene | Birch Reduction | 2,3-Dihydrothiophene & 2,5-Dihydrothiophene | thieme-connect.de |

Oxidation Pathways

Oxidation reactions primarily target the electron-rich sulfur atoms of the thiophene rings. researchgate.net Using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), the sulfur atom can be oxidized to form a thiophene-1-oxide (a sulfoxide) or, with a stronger oxidizing agent or excess reagent, a thiophene-1,1-dioxide (a sulfone). masterorganicchemistry.comorganic-chemistry.orgresearchgate.netresearchgate.net